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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the
preparation of Methylamino-PEG2-acid, a valuable bifunctional linker used in the
development of PROTACSs (Proteolysis Targeting Chimeras) and other drug conjugates. This
document outlines the detailed experimental protocols, presents key quantitative data in a
structured format, and includes visualizations of the synthetic workflow and reaction
mechanism.

Synthetic Strategy Overview

The synthesis of Methylamino-PEG2-acid is achieved through a three-step process
commencing with the commercially available N-Boc-protected amino-PEG2-alcohol. The
synthetic route involves:

o N-Methylation: Introduction of a methyl group to the nitrogen of the Boc-protected amine.
o Oxidation: Conversion of the terminal primary alcohol to a carboxylic acid.
» Deprotection: Removal of the Boc protecting group to yield the final product as a salt.

This strategy is designed to be efficient and scalable, utilizing well-established chemical
transformations.
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Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, accompanied by
tables summarizing the key quantitative parameters.

The initial step involves the N-methylation of Boc-amino-PEG2-alcohol. A common and
effective method for this transformation is the use of sodium hydride to deprotonate the amine,
followed by quenching with methyl iodide.

Experimental Protocol:

e To a solution of Boc-amino-PEG2-alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add
sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at O °C under an inert
atmosphere.

» Allow the mixture to stir at O °C for 30 minutes.
e Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
e The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

e Upon completion, the reaction is carefully quenched with saturated aqueous ammonium
chloride solution.

o The aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by column chromatography to afford N-Boc-N-methylamino-
PEG2-alcohol.

Table 1: Quantitative Data for N-Methylation
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Parameter Value Reference

Starting Material Boc-amino-PEG2-alcohol Commercially Available
Reagents Sodium Hydride, Methyl lodide  [1]

Solvent Anhydrous THF [1]

Reaction Temperature 0 °C to Room Temperature [1]

Reaction Time 12-16 hours [1]

Typical Yield 85-95% Estimated

Purity >95% (after chromatography) Estimated

The second step is the oxidation of the terminal alcohol of the N-methylated intermediate to a
carboxylic acid. A mild and selective method utilizing TEMPO (2,2,6,6-
tetramethylpiperidinyloxyl) as a catalyst with sodium hypochlorite (NaOCI) as the oxidant is
employed to prevent over-oxidation or side reactions.[2]

Experimental Protocol:

o Dissolve N-Boc-N-methylamino-PEG2-alcohol (1.0 eq) in a biphasic solvent system of
dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

 To this solution, add potassium bromide (0.1 eq) and TEMPO (0.05 eq).
e Cool the mixture to 0 °C in an ice bath.

e Slowly add an aqueous solution of sodium hypochlorite (10-15% available chlorine, 1.5 eq)
while maintaining the temperature below 5 °C.

« Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

¢ Once the starting material is consumed, quench the reaction by adding a saturated aqueous
solution of sodium thiosulfate.

» Acidify the agueous layer to a pH of 2-3 with 1M HCI.
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o Extract the product with DCM.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated in vacuo to yield N-Boc-N-methylamino-PEG2-acid.

Table 2: Quantitative Data for Oxidation

Parameter Value Reference

) ) N-Boc-N-methylamino-PEG2-
Starting Material

alcohol
Reagents TEMPO, NaOCI, KBr [2]
Solvent DCM / Saturated aq. NaHCOs [2]
Reaction Temperature 0°C [2]
Reaction Time 2-4 hours [2]
Typical Yield 90-98% [2]
Purity >95% Estimated

The final step is the removal of the Boc protecting group to unmask the methylamino
functionality. This is typically achieved under acidic conditions. Treatment with trifluoroacetic
acid (TFA) in dichloromethane (DCM) is a common and effective method.[3][4][5]

Experimental Protocol:

¢ Dissolve N-Boc-N-methylamino-PEG2-acid (1.0 eq) in anhydrous DCM.

o Add trifluoroacetic acid (TFA) (10-20 eq, or a 20-50% v/v solution in DCM).

« Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-
MS until the starting material is no longer detectable.

e Upon completion, the solvent and excess TFA are removed under reduced pressure.

e The residue can be co-evaporated with toluene or diethyl ether to remove residual TFA.
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» The final product, Methylamino-PEG2-acid, is obtained as a TFA salt. If the hydrochloride
salt is desired, a solution of HCI in dioxane or diethyl ether can be used instead of TFA.[6]

Table 3: Quantitative Data for Boc Deprotection

Parameter Value Reference

) ] N-Boc-N-methylamino-PEG2-
Starting Material

acid
Reagent Trifluoroacetic Acid (TFA) [31[5]
Solvent Dichloromethane (DCM) [3]
Reaction Temperature Room Temperature [3114]
Reaction Time 1-2 hours [3]
Typical Yield >95% (quantitative) Estimated
Purity >95% Estimated

Visualizations

The following diagrams illustrate the overall synthetic workflow and the detailed reaction
scheme.
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Caption: Overall synthetic workflow for Methylamino-PEG2-acid.
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Caption: Detailed chemical reaction scheme.

This guide provides a comprehensive framework for the synthesis of Methylamino-PEG2-acid.
Researchers are encouraged to adapt and optimize these protocols for their specific laboratory
conditions and scale. Standard laboratory safety procedures should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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